molecular formula C20H22N2O4 B1378426 Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate CAS No. 1393441-65-0

Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate

Cat. No.: B1378426
CAS No.: 1393441-65-0
M. Wt: 354.4 g/mol
InChI Key: YOYKHVLSIUOJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

Chemistry: Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor studies.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its morpholine ring is a common motif in many pharmacologically active compounds.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The morpholine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

  • Benzyl N-[2-(piperidin-4-YL)-2-oxo-1-phenylethyl]carbamate
  • Benzyl N-[2-(pyrrolidin-4-YL)-2-oxo-1-phenylethyl]carbamate
  • Benzyl N-[2-(azepan-4-YL)-2-oxo-1-phenylethyl]carbamate

Uniqueness: Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

benzyl N-(2-morpholin-4-yl-2-oxo-1-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(22-11-13-25-14-12-22)18(17-9-5-2-6-10-17)21-20(24)26-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYKHVLSIUOJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate
Reactant of Route 3
Reactant of Route 3
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate
Reactant of Route 5
Reactant of Route 5
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.